2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid
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Overview
Description
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an intermediate in the synthesis of various drugs, particularly those used to treat benign prostatic hyperplasia (BPH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid typically involves multiple steps. One common method includes the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. This intermediate is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. The final compound is obtained through hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the production of drugs for treating BPH and other conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as α1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction in the prostate .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used to treat BPH.
Alfuzosin: Similar in function but with different pharmacokinetic properties.
Silodosin: Known for its high selectivity for α1A-adrenergic receptors.
Uniqueness
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively target α1-adrenergic receptors makes it particularly effective in treating BPH without significantly affecting blood pressure .
Properties
CAS No. |
890708-64-2 |
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Molecular Formula |
C18H23NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H23NO4S/c1-13(19-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(20,21)22/h4-10,12-14,19H,11H2,1-3H3,(H,20,21,22)/t13-,14-/m1/s1 |
InChI Key |
QBGOTFZYXLKICE-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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